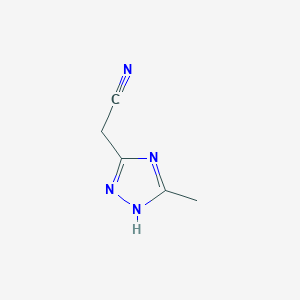

2-(3-Metil-1H-1,2,4-triazol-5-il)acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-26-0. It has a molecular weight of 122.13 and its IUPAC name is (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9). The InChI Key is JPJXXDXAJJOQOX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a solid at room temperature. It should be stored in a refrigerator. Other physical and chemical properties such as thermal stability and density have been studied for related 1,2,4-triazole compounds .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, que incluyen "2-(3-Metil-1H-1,2,4-triazol-5-il)acetonitrilo", han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .

Química de polímeros

Los 1,2,3-triazoles han encontrado aplicaciones en la química de polímeros . Su alta estabilidad química y su fuerte momento dipolar los hacen adecuados para su uso en este campo .

Química supramolecular

En química supramolecular, los 1,2,3-triazoles se utilizan debido a su capacidad de enlace de hidrógeno . Son estructuralmente similares al enlace amida, imitando un enlace amida E o Z .

Bioconjugación

Los 1,2,3-triazoles se utilizan en bioconjugación . Esto implica el uso de estos compuestos para crear conexiones entre dos moléculas, lo que puede ser útil en diversas aplicaciones biológicas .

Biología química

En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a su capacidad de unirse con una variedad de enzimas y receptores . Esto hace que muestren actividades biológicas versátiles .

Imágenes fluorescentes

Los 1,2,3-triazoles tienen aplicaciones en imágenes fluorescentes . Esto implica el uso de estos compuestos para crear marcadores fluorescentes, que pueden utilizarse para visualizar y rastrear procesos biológicos .

Ciencia de materiales

En la ciencia de materiales, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y su fuerte momento dipolar . Estas propiedades los hacen adecuados para su uso en la creación de varios materiales .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity against human ovarian cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets and cause changes that result in anticancer activity .

Biochemical Pathways

Related compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The synthesis of this compound has been reported , which could potentially influence its bioavailability.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells .

Action Environment

The synthesis of this compound has been reported to be efficient under flow conditions , suggesting that the reaction environment can influence its production.

Análisis Bioquímico

Biochemical Properties

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile and these enzymes can lead to changes in the metabolic pathways and the production of reactive intermediates .

Cellular Effects

The effects of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . The involvement of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile in these pathways can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can influence its activity and function, as well as its potential therapeutic effects.

Propiedades

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXXDXAJJOQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327791 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86999-26-0 |

Source

|

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)